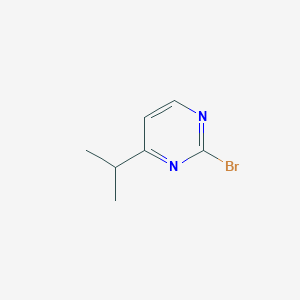
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro and methyl groups on the pyrimidine and pyrazole rings, respectively, can influence the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 2-chloro-4-nitropyrimidine with 4-methyl-1H-pyrazole under basic conditions. The nitro group is reduced, and the pyrazole ring is introduced through nucleophilic substitution. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and dimethylformamide (DMF) as the solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., NaH or K2CO3) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline can yield 2-anilino-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazole groups can form hydrogen bonds and hydrophobic interactions with the target, influencing its activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine
- 2-chloro-4-(4-methyl-1H-imidazol-1-yl)pyrimidine
- 2-chloro-4-(4-methyl-1H-triazol-1-yl)pyrimidine
Uniqueness
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
1233932-36-9 |
|---|---|
Molekularformel |
C8H7ClN4 |
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
2-chloro-4-(4-methylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-11-13(5-6)7-2-3-10-8(9)12-7/h2-5H,1H3 |
InChI-Schlüssel |
NWEJHMRVUYJCBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)C2=NC(=NC=C2)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



